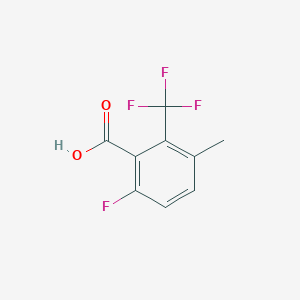

6-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid

Description

Introduction to 6-Fluoro-3-methyl-2-(trifluoromethyl)benzoic Acid

Chemical Identity and Nomenclature

This compound is a fluorinated benzoic acid derivative with the IUPAC name This compound. Its CAS Registry Number is 2383927-14-6 , and it is characterized by the molecular formula C₉H₆F₄O₂ with a molecular weight of 222.14 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆F₄O₂ |

| Molecular Weight | 222.14 g/mol |

| CAS Registry Number | 2383927-14-6 |

| SMILES Code | O=C(O)C1=C(F)C=CC(C)=C1C(F)(F)F |

| InChI Key | YGIVRKBTDKBHJH-UHFFFAOYSA-N |

The compound’s structure features a benzoic acid backbone with substituents at positions 2, 3, and 6: a trifluoromethyl group at position 2, a methyl group at position 3, and a fluorine atom at position 6. This substitution pattern creates a balance of steric hindrance and electronic effects, influencing reactivity and physicochemical properties.

Historical Context in Fluorinated Benzoic Acid Research

The development of fluorinated benzoic acids dates back to early 20th-century fluorination methodologies. Key milestones include:

Diazonium Salt Fluorination (Schiemann Reaction) :

Introduced in 1927, this method involved decomposing diazonium salts in fluoroboric acid to produce fluorinated aromatic compounds. While primarily used for simpler fluoroarenes, it laid the groundwork for synthesizing polyfluorinated derivatives.Halogen Exchange Reactions :

The replacement of chlorine with fluorine using potassium fluoride (KF) became a cornerstone for introducing fluorine atoms into aromatic systems. This method enabled the synthesis of fluorobenzoic acids with diverse substitution patterns.Trifluoromethyl Group Introduction :

The trifluoromethyl (CF₃) group was first incorporated into aromatic systems via the reaction of chlorinated precursors with hydrogen fluoride (HF). This approach, later refined using cobalt trifluoride (CoF₃), allowed precise placement of CF₃ groups in complex structures like this compound.

The synthesis of fluorinated benzoic acids with mixed substituents (e.g., fluorine, methyl, CF₃) emerged as a strategic goal in medicinal chemistry, driven by the need for compounds with tailored electronic properties.

Significance of Fluorine and Trifluoromethyl Substituents

The substituents in this compound exert distinct electronic and steric effects:

Fluorine Substituent

Fluorine’s high electronegativity introduces strong electron-withdrawing inductive effects , polarizing the aromatic ring and increasing the acidity of the carboxylic acid group. This effect is amplified when fluorine is ortho to the acid group, as seen in 2-fluorobenzoic acid derivatives. For example:

- Acidity Enhancement : Fluorine’s proximity to the carboxylic acid reduces the pKa value, making the compound more acidic than unsubstituted benzoic acid.

- Electronic Modulation : Fluorine’s lone pairs participate in resonance effects, stabilizing electron-deficient regions of the molecule.

Trifluoromethyl Group

The CF₃ group is a strong electron-withdrawing substituent due to its high electronegativity and minimal resonance donation. Its effects include:

- Steric Hindrance : The bulky CF₃ group restricts rotation around the C–C bond, influencing molecular conformation and reactivity.

- Acidity Amplification : The CF₃ group’s inductive effect further lowers the pKa of the carboxylic acid, enhancing proton-donating capacity.

- Hammett Substituent Constant : The

Properties

IUPAC Name |

6-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-4-2-3-5(10)6(8(14)15)7(4)9(11,12)13/h2-3H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORAZBXQESXHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable benzoic acid precursor. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and trifluoromethyl) on the benzene ring.

Oxidation and Reduction Reactions: The carboxylic acid group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used under controlled conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

Substitution Products: Various substituted benzoic acids.

Oxidation Products: Carboxylic acid derivatives.

Reduction Products: Alcohols and aldehydes.

Scientific Research Applications

Chemistry:

6-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals due to its unique structural features .

Biology and Medicine:

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may exhibit potential therapeutic properties, making it a candidate for drug development .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 6-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid and related compounds:

Key Structural and Functional Differences

Substituent Effects on Acidity The target compound’s acidity is influenced by the ortho-CF₃ (strong electron-withdrawing) and meta-CH₃ (electron-donating) groups. This results in a pKa intermediate between purely EWG-substituted analogs (e.g., 2-Fluoro-6-(trifluoromethyl)benzoic acid, pKa ~1.5) and EDG-containing derivatives (e.g., 3-Amino-2,5,6-trifluorobenzoic acid, pKa ~3.2) . Bromine at position 6 (as in 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid) increases molecular weight and polarizability, enhancing suitability for cross-coupling reactions .

Synthetic Pathways

- The target compound may be synthesized via trifluoromethylation at position 2, methylation at position 3, and fluorination at position 6, inspired by methods in (e.g., bromination followed by Suzuki coupling for aryl group introduction) .

- In contrast, 2-Fluoro-6-(trifluoromethyl)benzoic acid is synthesized via direct fluorination and trifluoromethylation under radical conditions .

Applications

- The CF₃ group enhances metabolic stability and lipophilicity, making the target compound a candidate for drug development (e.g., kinase inhibitors) .

- Derivatives like 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid are used in pesticides due to their resistance to enzymatic degradation .

Research Findings and Trends

Electron-Withdrawing Group (EWG) Dominance

Compounds with multiple EWGs (e.g., CF₃, F) exhibit superior acidity and thermal stability. For example, 2-Fluoro-6-(trifluoromethyl)benzoic acid has a boiling point of 257°C , higher than the target compound’s predicted 245–255°C due to stronger intermolecular interactions .

Steric and Electronic Effects

- The meta-CH₃ group in the target compound introduces steric hindrance, reducing reactivity in electrophilic substitutions compared to unsubstituted analogs .

- Bromine at position 6 (as in 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid) facilitates nucleophilic aromatic substitution, enabling diverse functionalization .

Biological Activity

Fluorinated benzoic acids are explored for PET imaging (e.g., [¹⁸F]FACBC in tumor detection), though the target compound’s methyl group may limit blood-brain barrier penetration compared to smaller analogs .

Biological Activity

6-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity, which may improve its interaction with biological membranes and various molecular targets. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The mechanism of action of this compound is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity to lipid membranes and proteins, potentially modulating biochemical pathways involved in cellular processes.

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects.

- Receptor Binding : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for cellular function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound has significant antimicrobial activity against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of fluorinated benzoic acids, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of non-fluorinated analogs, indicating enhanced activity due to the presence of fluorine substituents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 8 | Effective against S. aureus |

| Non-fluorinated analog | 32 | Less effective |

Case Study 2: Anticancer Activity

A recent preclinical study evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for traditional chemotherapeutics.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 80 |

| 5 | 55 |

| 10 | 30 |

Q & A

Q. What are the common synthetic routes for preparing 6-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves halogenation of benzoic acid derivatives followed by fluorination and trifluoromethylation. For example:

- Halogenation : Bromine or iodine can be introduced at specific positions using electrophilic aromatic substitution (e.g., directing groups like methyl or methoxy).

- Fluorination : Fluorine can be added via Balz-Schiemann or halogen-exchange reactions (e.g., using KF in polar aprotic solvents).

- Trifluoromethylation : Trifluoromethyl groups are introduced via Ullmann coupling or using Cu-mediated cross-coupling with CF₃ sources like TMSCF₃ .

Optimization includes controlling temperature (e.g., 0–80°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd/Cu systems). Purity is verified via HPLC (>95%) .

Q. How is the compound purified, and what analytical techniques confirm its structural integrity?

- Methodological Answer : Purification employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate). Analytical confirmation includes:

Q. What are the key physicochemical properties influencing its reactivity?

- Methodological Answer : The trifluoromethyl group increases electron-withdrawing effects, reducing ring electron density and directing electrophilic substitution. The methyl group sterically hinders ortho positions. Solubility is pH-dependent: ionized (-COO⁻) in basic conditions (aqueous NaOH) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents impact regioselectivity in derivatization reactions?

- Methodological Answer :

- Steric Effects : The 3-methyl group blocks electrophilic attack at adjacent positions, favoring para substitution.

- Electronic Effects : The CF₃ group deactivates the ring, directing reactions to less hindered sites (e.g., meta to CF₃). Computational DFT studies (B3LYP/6-31G*) model charge distribution to predict reactivity .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

- Methodological Answer : Contradictions arise from impurities or dynamic processes (e.g., tautomerism). Strategies include:

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. The carboxylic acid group often chelates metal ions in active sites, while CF₃ enhances hydrophobic interactions. QSAR studies correlate substituent electronegativity with inhibition constants (Ki) .

Q. How does the compound adsorb onto indoor surfaces, and what implications does this have for environmental studies?

- Methodological Answer : Adsorption is studied via microbalance techniques (QCM) and XPS. The compound’s hydrophobicity (logP ~2.5) promotes binding to polymer surfaces (e.g., PVC). Environmental persistence is assessed via HPLC-MS/MS degradation profiling .

Q. What strategies mitigate side reactions during scale-up synthesis (e.g., decarboxylation)?

- Methodological Answer :

- Low-Temperature Processing : Reduces thermal decarboxylation (e.g., <50°C).

- Protecting Groups : tert-Butyl esters protect -COOH during trifluoromethylation.

- Catalyst Screening : Pd(OAc)₂ with biphenyl ligands improves coupling efficiency .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.